1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-8-6(1-3-9-7)2-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOFKCPGFSNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735163 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-31-6 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterocyclic Core Construction via Cyclization
The foundational step in synthesizing 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde involves constructing the fused heterocyclic core. This is typically achieved through cyclization reactions starting from suitable precursors:
-
- 2-aminopyridines or substituted pyridines
- 2-chloro- or 2-bromo-pyridines
- Nitro- or halogenated pyridines
-
- Bartoli Reaction:
As reported in recent literature, the Bartoli reaction is employed to synthesize 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine derivatives. For example, 2-chloro-3-nitropyridine reacts with methylmagnesium bromide to form the core heterocycle. - Palladium-Catalyzed Cross-Coupling:
Alkylation or arylation of halogenated pyridines with organometallic reagents (e.g., Grignard reagents) facilitates the formation of the fused ring system.
- Bartoli Reaction:
Synthetic Route Summary
Notes on Optimization and Variations
-
- The presence of electron-donating or withdrawing groups on the pyridine ring influences regioselectivity during formylation and oxidation steps.
-
- Elevated temperatures and inert atmospheres (nitrogen or argon) are often employed to prevent side reactions.
-
- The yields of the heterocyclic core formation are generally high (>70%), but the oxidation or formylation steps may require optimization to improve regioselectivity and yield.
Data Table of Representative Methods
| Method | Key Reagents | Advantages | Limitations | References |
|---|---|---|---|---|
| Bartoli Reaction | 2-chloro-3-nitropyridine, methylmagnesium bromide | Efficient heterocycle synthesis | Requires careful control of reaction conditions | |
| Oxidation (SeO₂) | Selenium dioxide | Selective oxidation of methyl to aldehyde | Potential overoxidation | |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | Regioselective aldehyde introduction | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
Reduction: 1H-pyrrolo[2,3-c]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis Applications
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its synthesis often involves multi-step organic reactions, such as:
- Palladium-Catalyzed Reactions : The compound can be synthesized using the palladium-catalyzed Larock indole synthesis, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]carbazole unit.
- Oxidation and Reduction Reactions : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to yield primary alcohols. Electrophilic substitution reactions can also occur at the pyridine ring, allowing for diverse chemical modifications.
Biological Applications
The biological relevance of this compound is underscored by its potential as a kinase inhibitor and other enzyme targets:
- Anticancer Properties : Research has indicated that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, making them promising candidates for cancer therapy .
- Mechanism of Action : The mechanism involves the inhibition of FGFR signaling pathways that are abnormally activated in various tumors. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
FGFR Inhibition Studies
A study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness against FGFRs. Compound 4h exhibited significant inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro. This compound also inhibited breast cancer cell proliferation and induced apoptosis, highlighting its potential as a lead compound for further optimization in anticancer drug development .
SGK-1 Kinase Inhibition
Another research project investigated the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). These compounds were found effective in treating conditions related to renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation processes influenced by SGK-1 activity .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against FGFR1, 2, and 3, which are crucial in various types of tumors . The compound binds to the active site of these receptors, inhibiting their function and thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyrrolopyridine Carbaldehydes
The position of the aldehyde group on the pyrrolopyridine scaffold significantly influences reactivity and applications. Key analogs include:
Key Insight : Despite identical molecular formulas, positional isomers exhibit distinct electronic profiles due to differing ring connectivity. For example, the 7-carbaldehyde derivative has demonstrated utility in potassium-competitive acid blockers (P-CABs), whereas 2-carbaldehyde analogs are explored for kinase inhibition .
Functional Group Variations
Carboxylic Acid Derivatives
Substitution of the aldehyde with carboxylic acid groups alters both chemical reactivity and biological activity:
Key Insight : Carboxylic acid derivatives generally exhibit higher synthetic yields (71–95%) compared to aldehydes, likely due to stabilization during crystallization. Halogenation (e.g., -Cl) or methoxy groups enhance bioactivity but may reduce solubility .
Amine Derivatives
Replacing the aldehyde with an amine group shifts pharmacological profiles:
Key Insight : Amine derivatives, such as compound 5d, show superior in vitro inhibitory activity against gastric acid secretion compared to aldehyde analogs, highlighting the critical role of functional groups in target engagement .
Halogenated and Methoxy-Substituted Analogs
Halogen and methoxy substitutions modulate electronic properties and binding affinity:
Key Insight : Chlorination at position 7 enhances electrophilicity, favoring interactions with cysteine residues in target proteins like Bcl-xL . Methoxy groups improve metabolic stability but may sterically hinder binding .
Biological Activity
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 7-position. This unique structure has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in anticancer applications.
The compound has the molecular formula and is known for its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the modification of the compound to enhance its biological activity.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts aldehyde to carboxylic acid | KMnO₄, CrO₃ |
| Reduction | Converts aldehyde to primary alcohol | NaBH₄, LiAlH₄ |
| Substitution | Electrophilic substitution on pyridine ring | Halogens, nitrating agents |
Anticancer Properties
This compound has been investigated for its anticancer potential, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in tumor growth and angiogenesis. Several studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy.
- Case Study : In vitro studies showed that specific derivatives effectively inhibited cell proliferation in various cancer cell lines, including ovarian and breast cancer cells. The most active derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.
- Case Study : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Other Biological Activities
This compound has also been explored for other therapeutic potentials:
- Antidiabetic Activity : Some derivatives have been shown to inhibit aldose reductase (AR), an enzyme involved in diabetic complications.
- Antiviral Activity : Preliminary studies indicated that certain derivatives possess activity against respiratory syncytial virus (RSV), showing promise for treating viral infections.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, FGFR inhibition leads to decreased tumor cell proliferation and survival. The exact mechanism involves binding to the ATP-binding site of the receptor kinases, blocking their activation.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrrolopyridine derivatives to evaluate its unique biological profile:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Antimicrobial, anticancer | Moderate activity against bacterial strains |
| 1H-pyrrolo[3,2-c]pyridine | Antiviral | Effective against HIV-1 replication |
| Pyrrolopyrazine derivatives | Broad spectrum (antibacterial, anticancer) | High potency across multiple cancer cell lines |
Q & A
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyridines or pyrroles. For example, one route uses 2-aminopyridine derivatives condensed with aldehyde-containing reagents under basic conditions (e.g., KOH/EtOH). Key parameters include temperature control (70–90°C), anhydrous solvents, and stoichiometric ratios to avoid side reactions like over-oxidation . Automated flow systems may enhance reproducibility in scaling up . Table 1 : Common reagents and conditions:
| Precursor | Reagent/Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 2-Aminopyridine | Ethyl cyanoacetate | DMF | 80°C | 40–60% |
| 7-Chloro-pyrrolopyridine | Methylating agent (CH₃I) | THF | 25°C | 55–70% |
Q. How can the aldehyde functional group in this compound be selectively modified for downstream applications?
- Methodological Answer : The aldehyde group is reactive toward nucleophilic additions (e.g., Grignard reagents) or oxidations. For selective modification:
- Oxidation : Use mild oxidizing agents like pyridinium chlorochromate (PCC) to convert the aldehyde to a carboxylic acid without affecting the heterocyclic core .
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol, preserving the pyrrolopyridine skeleton .
- Protection : Employ acetal formation (e.g., ethylene glycol/H⁺) to shield the aldehyde during subsequent reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 7.5–8.5 ppm. ¹³C NMR confirms the aldehyde carbon at ~190 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H aldehyde) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 161.06 (C₉H₇N₂O⁺) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting fibroblast growth factor receptors (FGFRs)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to FGFRs by analyzing interactions between the aldehyde group and receptor active sites. Key steps:
Optimize the compound’s 3D structure using DFT (e.g., B3LYP/6-31G*).
Dock into FGFR’s ATP-binding pocket (PDB ID: 1FGI).
Validate with MD simulations (NAMD/GROMACS) to assess stability .
Table 2 : Docking scores of derivatives:
| Derivative | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Parent compound | -8.2 | H-bond with Ala564, π-π stacking |
| 7-Carboxylic acid | -9.1 | Salt bridge with Lys514 |
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Methodological Answer : Stability issues (e.g., aldehyde oxidation) are addressed via:
- Prodrug Design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine), which hydrolyzes in vivo .
- Formulation : Encapsulate in PEGylated liposomes to protect against serum enzymes .
- pH Adjustment : Use buffered solutions (pH 7.4) during storage to prevent degradation .
Data Contradiction Analysis
Q. Why do some studies report potent FGFR inhibition while others show negligible activity?
- Methodological Answer : Contradictions may stem from:
- Structural Analogues : Minor substituent changes (e.g., 7-carbaldehyde vs. 7-carbonitrile) drastically alter binding .
- Assay Sensitivity : Fluorescence-based assays (e.g., Invitrogen Z’-LYTE) may yield false positives vs. radiometric methods .
- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
